molecular formula C14H14N2O3 B11459457 Ethyl 2-(4,5-dicyano-2-hydroxyphenyl)butanoate

Ethyl 2-(4,5-dicyano-2-hydroxyphenyl)butanoate

Cat. No.: B11459457
M. Wt: 258.27 g/mol
InChI Key: VKOTZWZTRVIVJM-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5-dicyano-2-hydroxyphenyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a complex structure with multiple functional groups, including cyano, hydroxy, and ester groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4,5-dicyano-2-hydroxyphenyl)butanoate typically involves a multi-step process. One common method includes the reaction of 4,5-dicyano-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dicyano-2-hydroxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diamine derivative.

    Substitution: Formation of amide or ester derivatives.

Scientific Research Applications

Ethyl 2-(4,5-dicyano-2-hydroxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,5-dicyano-2-hydroxyphenyl)butanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano groups can participate in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the active components, which can then interact with specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4,5-dicyano-2-hydroxyphenyl)butanoate is unique due to the presence of both cyano and hydroxy groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. Its ester functionality also allows for versatile chemical modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 2-(4,5-dicyano-2-hydroxyphenyl)butanoate

InChI

InChI=1S/C14H14N2O3/c1-3-11(14(18)19-4-2)12-5-9(7-15)10(8-16)6-13(12)17/h5-6,11,17H,3-4H2,1-2H3

InChI Key

VKOTZWZTRVIVJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C(=C1)C#N)C#N)O)C(=O)OCC

Origin of Product

United States

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